alpha-Ethyl-3-nitrocinnamic acid

Descripción general

Descripción

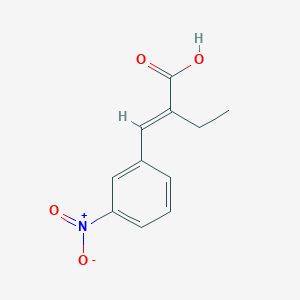

Alpha-Ethyl-3-nitrocinnamic acid: is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a derivative of cinnamic acid, characterized by the presence of an ethyl group at the alpha position and a nitro group at the 3-position on the benzene ring . This compound is primarily used in research settings and has various applications in chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Ethyl-3-nitrocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 3-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, followed by standard purification techniques such as distillation or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Ethyl-3-nitrocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed:

Reduction: Alpha-Ethyl-3-aminocinnamic acid.

Oxidation: Alpha-Ethyl-3-nitrobenzoic acid.

Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Alpha-Ethyl-3-nitrocinnamic acid is primarily investigated for its biological activity, particularly in the development of therapeutic agents.

Antimicrobial Activity

Cinnamic acid derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for treating infections caused by drug-resistant strains. For instance, studies have demonstrated that certain derivatives exhibit stronger antibacterial effects compared to traditional antibiotics .

Anticancer Properties

The compound has also been studied for its anticancer effects. Cinnamic acid derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have reported enhanced efficacy against several cancer cell lines, suggesting that modifications to the cinnamic acid structure can improve therapeutic outcomes .

Materials Science

This compound serves as a valuable intermediate in the synthesis of various materials.

Synthesis of Functional Polymers

The compound is utilized in the production of functional polymers through polymerization reactions. These polymers have applications in coatings, adhesives, and other materials that require specific chemical properties .

Photovoltaic Applications

Research indicates that cinnamic acid derivatives can be incorporated into organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy. This application is particularly promising for developing sustainable energy solutions .

Biological Studies

The compound's role in biological studies extends beyond its medicinal properties.

Cell Culture Studies

This compound is used in cell culture experiments to investigate cellular responses to various stimuli. Its ability to modulate cell signaling pathways makes it a useful tool in understanding cellular mechanisms and disease processes .

Drug Design and Development

As a building block in drug design, this compound aids researchers in developing new pharmaceuticals by providing a scaffold for further modifications. Its derivatives are being explored for their potential as anti-inflammatory and analgesic agents .

Case Studies

Mecanismo De Acción

The mechanism of action of alpha-Ethyl-3-nitrocinnamic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity . The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparación Con Compuestos Similares

- Alpha-Methyl-3-nitrocinnamic acid

- Alpha-Ethyl-4-nitrocinnamic acid

- Alpha-Ethyl-3-methoxycinnamic acid

Comparison: Alpha-Ethyl-3-nitrocinnamic acid is unique due to the specific positioning of the ethyl and nitro groups, which influence its reactivity and interactions with other molecules . Compared to alpha-Methyl-3-nitrocinnamic acid, the ethyl group provides different steric and electronic effects, potentially altering its chemical behavior . The presence of the nitro group at the 3-position, as opposed to the 4-position, also affects its reactivity and applications .

Actividad Biológica

Alpha-Ethyl-3-nitrocinnamic acid (C11H11NO4) is an organic compound recognized for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H11NO4

- Molecular Weight : 221.21 g/mol

This compound is a derivative of cinnamic acid, which is known for its various biological effects. The presence of the nitro group at the 3-position and the ethyl substitution at the alpha position contribute to its unique properties.

This compound exhibits multiple mechanisms that underpin its biological activities:

- Enzyme Inhibition : It serves as a probe for studying enzyme-substrate interactions, particularly in biochemical processes involving oxidative stress and inflammation.

- Antioxidant Activity : Cinnamic acid derivatives are known to exhibit antioxidant properties, potentially reducing oxidative damage in cells .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Research indicates that cinnamic acid derivatives can exhibit antimicrobial effects against various pathogens .

- Anticancer Properties : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in tumor cells .

- Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from oxidative stress .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of various cinnamic acid derivatives, including this compound, against specific dermatoses-related microorganisms. The findings indicated significant inhibition of microbial growth, suggesting potential applications in dermatological formulations .

Anticancer Activity

In vitro studies on human breast adenocarcinoma cell lines demonstrated that this compound could reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to interact with specific molecular targets involved in cancer progression, such as MMP-9 and MMP-2, which are crucial in metastasis .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various pathogens associated with skin conditions |

| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |

| Neuroprotective | Protects neuronal cells from oxidative damage |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Safety and Toxicity

While this compound shows promising biological activities, it is classified as a skin irritant and may cause respiratory irritation upon exposure. Therefore, handling precautions should be taken during laboratory use.

Propiedades

IUPAC Name |

(2E)-2-[(3-nitrophenyl)methylidene]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUHBYNLXQHZNR-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230013 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124525-55-9, 5253-02-1 | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124525-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethyl-3-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.